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Compound Name:

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-
(Methylcarbamoyl)phenylboronic Acid

Introduction

Preamble

2-(Methylcarbamoyl)phenylboronic acid, a member of the ortho-substituted phenylboronic
acid family, presents a fascinating case study in molecular architecture. Its structure, featuring
a boronic acid group and an N-methylcarbamoyl group in close proximity on a phenyl ring,
gives rise to a complex interplay of steric and electronic effects that dictate its three-
dimensional shape and reactivity.

Relevance to Researchers and Drug Development Professionals

A thorough understanding of the molecular conformation of 2-
(Methylcarbamoyl)phenylboronic acid is paramount for professionals in medicinal chemistry,
materials science, and catalysis. Boronic acids are recognized as privileged structural motifs in
drug discovery, with approved drugs such as bortezomib (Velcade®) and vaborbactam
demonstrating their therapeutic potential.[1][2] The specific three-dimensional arrangement of a
molecule, or its conformation, directly influences its ability to interact with biological targets,
thereby governing its efficacy and selectivity as a therapeutic agent.[3][4] Furthermore, the
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conformational preferences of this molecule inform its application in supramolecular chemistry
and the rational design of novel materials with tailored properties.

Part 1: Molecular Structure and Intrinsic Properties

1.1. Chemical Identity

Property Value
Chemical Formula CsH10BNOs3[5]
Molecular Weight 178.98 g/mol [5]
CAS Number 874459-85-5[5]

N-methyl-2-boronobenzamide, [2-
Synonyms ) ]
(methylcarbamoyl)phenyl]boronic acid[5]

1.2. Key Structural Features

The molecular framework of 2-(Methylcarbamoyl)phenylboronic acid is comprised of three
key functional groups:

o Phenyl Ring: A stable aromatic scaffold that provides a rigid platform for the appended
functional groups.

e Boronic Acid Group [-B(OH)z]: This group is a Lewis acid due to the vacant p-orbital on the
boron atom, making it capable of accepting electron density.[6] It is also a hydrogen bond
donor.

¢ N-Methylcarbamoyl Group [-C(=O)NHCHs]: This amide group possesses a planar geometry
due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a
partial double bond character for the C-N bond.[7] It features a hydrogen bond donor (N-H)
and a hydrogen bond acceptor (C=0).

The ortho-substitution pattern forces these two functional groups into close spatial proximity,
leading to significant intramolecular interactions that define the molecule's conformational
landscape.
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1.3. Synthesis Strategies

While a specific detailed protocol for 2-(Methylcarbamoyl)phenylboronic acid is not readily
available in the reviewed literature, a general and robust method for the synthesis of
substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl
borate, followed by acidic hydrolysis.[4][6]

Experimental Protocol: Generalized Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid
e Grignard Reagent Formation:

o To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,
and a nitrogen inlet, add magnesium turnings.

o Add a small crystal of iodine to initiate the reaction.

o Slowly add a solution of 2-bromo-N-methylbenzamide in anhydrous tetrahydrofuran (THF)
to the magnesium turnings.

o The reaction is typically initiated with gentle heating and then maintained at a gentle reflux
until the magnesium is consumed.

e Borylation:
o Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

o Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel,
maintaining the temperature below -60 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight.

e Hydrolysis:

o Pour the reaction mixture into a vigorously stirred solution of aqueous sulfuric acid or
hydrochloric acid, cooled in an ice bath.

o Extract the aqueous layer with ethyl acetate.
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o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure.

o Purification:

o The crude product can be purified by recrystallization from a suitable solvent system, such
as water or an ethyl acetate/hexanes mixture, to yield 2-
(Methylcarbamoyl)phenylboronic acid as a solid.

2-bromo-N-methylbenzamide Mg, THF Grignard_Formation B(OCH3)3, THF, -78 °C Borylation aq. H2504 | Hydrolysis Recrystallization G’urmcanoH—(Methylcarbamoyl)phenylboronlc_Ac@

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-(Methylcarbamoyl)phenylboronic Acid.

Part 2: Conformational Analysis

2.1. Theoretical Conformational Landscape

In the absence of an experimental crystal structure from resources like the Cambridge
Structural Database (CSD), computational methods such as Density Functional Theory (DFT)
are indispensable for elucidating the conformational preferences of 2-
(Methylcarbamoyl)phenylboronic acid.[8][9][10] DFT allows for the calculation of the
potential energy surface, revealing the most stable conformers and the energy barriers to their
interconversion.[11][12]

The conformation of this molecule is primarily defined by the rotation around three key single
bonds:

o C(aryl)-B bond: Rotation around this bond will orient the boronic acid group relative to the
plane of the phenyl ring.

o C(aryl)-C(carbonyl) bond: This rotation determines the position of the amide group relative to
the boronic acid.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/product/b1602539?utm_src=pdf-body-img
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://par.nsf.gov/servlets/purl/10434693
https://www.researchgate.net/figure/B-NMR-Chemical-Shifts-Relative-to-F3BOEt2-for-known-boron-compounds-and-those-included_fig13_377727855
https://www.researchgate.net/publication/11344100_Unusually_Low_Barrier_to_Carbamate_C-N_Rotation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10745939/
https://dergipark.org.tr/en/download/article-file/1883697
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e C(carbonyl)-N bond: While amides have a significant barrier to rotation due to partial double
bond character, different rotamers (s-cis and s-trans) are possible.[7]

2.2. Intramolecular Interactions

The close proximity of the boronic acid and N-methylcarbamoyl groups facilitates several
potential intramolecular interactions:

o B-N Dative Bond: While possible in related ortho-aminomethyl phenylboronic acids, a direct
dative bond between the boron and the amide nitrogen is less likely in this case. The
delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity,
making it a weaker Lewis base.

 Intramolecular Hydrogen Bonding: More plausible are intramolecular hydrogen bonds. The
most likely interaction is a six-membered ring formed between one of the boronic acid
hydroxyl protons and the carbonyl oxygen of the amide group. An alternative, though likely
weaker, five-membered ring could form between the amide N-H proton and a boronic acid
oxygen.[13][14] These hydrogen bonds are expected to play a significant role in stabilizing
specific conformers.

2.3. Rotational Barriers

The energy required to rotate around the key single bonds can be estimated using
computational methods.

o C(aryl)-C(carbonyl) and C(aryl)-B Bonds: The rotational barriers are expected to be
influenced by steric hindrance between the two ortho substituents and the stabilizing effect of
the intramolecular hydrogen bond.

o C(carbonyl)-N Bond: The rotational barrier for the amide C-N bond is typically in the range of
15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct
rotamers at room temperature by NMR spectroscopy.[15]
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Caption: Energy landscape relating stable conformers and rotational barriers.
Part 3: Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-
(Methylcarbamoyl)phenylboronic acid in solution.[16]

Experimental Protocol: NMR Sample Preparation

* Weigh approximately 10-20 mg of 2-(Methylcarbamoyl)phenylboronic acid into a clean,
dry vial.

+ Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or
acetone-ds).

+ Gently agitate the vial to ensure complete dissolution.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1602539?utm_src=pdf-body-img
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectroscopy_of_2_Nitrophenylboronic_Acid.pdf
https://www.benchchem.com/product/b1602539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

e Acquire the desired NMR spectra (*H, 13C, 11B).

IH NMR

The proton NMR spectrum is expected to show distinct signals for the different types of protons
in the molecule.

] Predicted Chemical o
Proton Assignment _ Multiplicity Notes
Shift (8, ppm)

The exact shifts and

coupling patterns will
Aromatic (4H) 7.2-8.0 Multiplets depend on the

conformation and

electronic effects.

Broad due to chemical

exchange and

B(OH)2 (2H) 8.0 - 9.0 (broad) Singlet
quadrupolar effects
from boron.
_ May show coupling to
NH (1H) 8.5 - 9.5 (broad) Singlet or Quartet
the methyl group.
Coupled to the N-H
CHs (3H) ~2.8 Doublet
proton.
13C NMR

The carbon NMR spectrum will provide information about the carbon skeleton.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 165 - 175
Aromatic (C-B) 120 - 130 (broad)
Aromatic (C-H) 125 - 140
CHs 25-30
1B NMR

The 2B NMR spectrum is particularly informative for characterizing the boron center.[8][17]

: Predicted Chemical Shift (3,
Boron Species Notes
ppm)

Trigonal Boronic Acid (sp?) +28 to +33 Expected for the free acid.

May be observed if a stable

Tetrahedral Boronate (sp3) +5to0 +15 intramolecular B-N adduct or a
dimer forms.[8][18]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups through their characteristic

vibrational frequencies.
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Vibrational Mode Expected Wavenumber (cm~1)
O-H stretch (boronic acid, H-bonded) 3200 - 3400 (broad)

N-H stretch (amide) 3300 - 3500

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=0 stretch (Amide I) 1640 - 1680

N-H bend (Amide 1) 1510 - 1570

B-O stretch 1310 - 1380

Part 4: Implications for Drug Development and
Materials Science

4.1. Role as a Pharmacophore

The conformational rigidity or flexibility of 2-(Methylcarbamoyl)phenylboronic acid is a critical
determinant of its potential as a pharmacophore. A preferred conformation, stabilized by
intramolecular hydrogen bonding, can pre-organize the molecule for optimal binding to a
protein target, potentially leading to higher affinity and selectivity. Conversely, the ability to
adopt different conformations may allow for binding to multiple targets or adapting to induced-fit
binding pockets.

4.2. Supramolecular Chemistry and Crystal Engineering

The hydrogen bonding capabilities of both the boronic acid and the amide functionalities make
2-(Methylcarbamoyl)phenylboronic acid an excellent candidate for building well-defined
supramolecular structures. In the solid state, it is highly likely to form intermolecular hydrogen-
bonded dimers through the boronic acid groups, a common motif for phenylboronic acids.[3]
[19] The interplay between these intermolecular interactions and the preferred intramolecular
conformation will dictate the crystal packing, which is a key aspect of crystal engineering and
the design of materials with specific physical properties.
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Conclusion

2-(Methylcarbamoyl)phenylboronic acid is a molecule of significant interest due to the
intricate interplay between its ortho-substituted functional groups. While a definitive solid-state
structure remains to be determined experimentally, theoretical modeling and spectroscopic
analysis of related compounds provide a robust framework for understanding its conformational
preferences. The likely presence of an intramolecular hydrogen bond between the boronic acid
and the amide carbonyl is expected to be a key feature, influencing its shape, reactivity, and
potential applications. Further experimental investigations, particularly single-crystal X-ray
diffraction and comprehensive 2D NMR studies, are crucial to fully elucidate the rich structural
chemistry of this molecule and unlock its full potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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